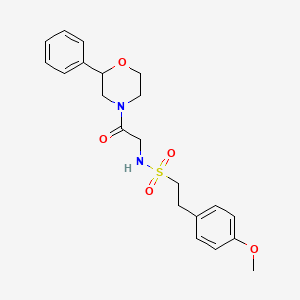

2-(4-methoxyphenyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)ethanesulfonamide

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5S/c1-27-19-9-7-17(8-10-19)11-14-29(25,26)22-15-21(24)23-12-13-28-20(16-23)18-5-3-2-4-6-18/h2-10,20,22H,11-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBNKYZABPCRZLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)ethanesulfonamide typically involves multi-step organic reactions. One common approach includes:

Formation of the sulfonamide group: This can be achieved by reacting ethanesulfonyl chloride with an amine derivative under basic conditions.

Introduction of the morpholine ring: The morpholine ring can be introduced through nucleophilic substitution reactions involving appropriate halogenated precursors.

Attachment of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions using methoxybenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogenated compounds and strong bases or acids are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the reagents involved.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)ethanesulfonamide has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

Biology: It may serve as a probe or inhibitor in biochemical studies, particularly those involving enzyme activity and protein interactions.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active site residues, while the morpholine ring and phenyl substituents contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with analogous sulfonamide derivatives:

Key Observations :

Structural Variations: The target compound’s morpholino ring distinguishes it from furan, triazole, or benzimidazole-based analogs. Morpholino groups enhance water solubility and modulate receptor interactions compared to purely aromatic systems . The 4-methoxyphenyl group is a common feature across analogs, suggesting its role in π-π stacking or metabolic stability .

Anticancer activity in 6i highlights the impact of electron-withdrawing substituents (e.g., trimethoxyphenyl) compared to the electron-donating 4-methoxyphenyl group in the target compound .

Synthesis: The target compound likely requires a multi-step synthesis involving sulfonamide formation (e.g., chlorosulfonic acid treatment) and morpholino ring coupling, similar to methods in . Suzuki coupling (used in ) could be adapted for introducing aryl groups, but the morpholino moiety may necessitate specialized reagents (e.g., Pd catalysts for heterocyclic coupling).

Research Findings and Implications

- Antimicrobial Potential: While furan-sulfonamides (e.g., 4a-4m) show potent activity, the target compound’s morpholino group may reduce bacterial membrane penetration due to increased polarity .

- Anticancer Applications : The trimethoxyphenyl group in 6i demonstrates that electron-withdrawing substituents enhance cytotoxicity, suggesting that modifying the target compound’s phenyl group could optimize activity .

- Structural Optimization: Replacing the morpholino ring with a piperidine or pyrrolidine moiety (as in AR-769 or Astemizole) could improve blood-brain barrier penetration for CNS-targeted therapies .

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)ethanesulfonamide (CAS Number: 953946-83-3) is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 368.4 g/mol. The structure includes a sulfonamide functional group, which is often associated with various pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 368.4 g/mol |

| Functional Groups | Sulfonamide |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding, leading to various biological effects.

Pharmacological Effects

Research indicates that compounds with similar structural features often exhibit significant pharmacological activities, including:

- Anti-inflammatory : Many sulfonamides have shown potential in inhibiting inflammatory pathways.

- Anticancer : Some derivatives have demonstrated cytotoxicity against various cancer cell lines.

- Antimicrobial : Sulfonamides are known for their antibacterial properties.

Case Studies and Research Findings

- Anticancer Activity : A study on sulfonamide derivatives demonstrated that compounds similar to this compound exhibited cytotoxic effects against human cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspases .

- Anti-inflammatory Properties : Research has shown that sulfonamides can inhibit the production of pro-inflammatory cytokines in vitro. This suggests that this compound may possess similar anti-inflammatory effects.

- Antimicrobial Activity : Preliminary studies indicate that sulfonamide compounds can inhibit bacterial growth by interfering with folate synthesis. This activity may extend to this compound, warranting further investigation into its antimicrobial properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Morpholine Ring : This can be achieved through the reaction of diethanolamine with an appropriate aryl halide under basic conditions.

- Attachment of the Methoxyphenyl Group : This step usually involves electrophilic aromatic substitution reactions.

- Sulfonamide Formation : The final step involves the reaction of the amine with a sulfonyl chloride to yield the desired sulfonamide product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.